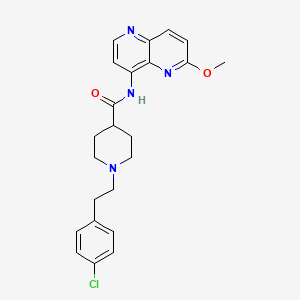

MMV688844

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H25ClN4O2 |

|---|---|

Molecular Weight |

424.9 g/mol |

IUPAC Name |

1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C23H25ClN4O2/c1-30-21-7-6-19-22(27-21)20(8-12-25-19)26-23(29)17-10-14-28(15-11-17)13-9-16-2-4-18(24)5-3-16/h2-8,12,17H,9-11,13-15H2,1H3,(H,25,26,29) |

InChI Key |

LBEJUQWGEGOTNX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=C(C=CN=C2C=C1)NC(=O)C3CCN(CC3)CCC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of MMV688844 Against Mycobacterium abscessus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacterium abscessus is a rapidly growing, multidrug-resistant nontuberculous mycobacterium responsible for a wide range of debilitating infections, particularly in individuals with compromised lung function. The intrinsic and acquired resistance of M. abscessus to most conventional antibiotics underscores the urgent need for novel therapeutic agents with distinct mechanisms of action. MMV688844, a piperidine-4-carboxamide derivative, has emerged as a promising bactericidal agent against M. abscessus. This technical guide delineates the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the workflows used for its characterization. The primary molecular target of this compound has been identified as DNA gyrase, a type II topoisomerase essential for DNA replication and repair in bacteria.[1][2][3][4][5] This document serves as a comprehensive resource for researchers engaged in the development of novel anti-mycobacterial therapies.

Core Mechanism of Action: Inhibition of DNA Gyrase

This compound exerts its bactericidal effect on Mycobacterium abscessus by inhibiting the essential enzyme DNA gyrase.[1][2][3][4][5] DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits.

This compound belongs to a novel class of DNA gyrase inhibitors known as piperidine-4-carboxamides (P4Cs), which are a structural subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs).[1][4] Through in silico docking and genetic studies, it has been demonstrated that P4Cs, including this compound, likely share a similar binding mode to the well-characterized NBTI, gepotidacin.[1][4] This class of inhibitors acts as DNA gyrase poisons, stabilizing the enzyme-DNA cleavage complex, which leads to double-stranded DNA breaks and subsequent cell death.[1]

The identification of DNA gyrase as the target of this compound was confirmed through the generation and analysis of spontaneous resistant mutants of M. abscessus. These resistant mutants invariably harbored mutations in the genes encoding the subunits of DNA gyrase, specifically gyrA and gyrB.[3]

Molecular Interaction Pathway

The following diagram illustrates the proposed mechanism of action of this compound at the molecular level.

Caption: Molecular mechanism of this compound action on M. abscessus DNA gyrase.

Quantitative Data

In Vitro Activity Against M. abscessus

The in vitro potency of this compound has been evaluated against various strains of M. abscessus, including the reference strain ATCC 19977 and clinical isolates. The minimum inhibitory concentration (MIC) is a key measure of a compound's antibacterial activity.

| Compound | Strain | MIC (µM) | Reference |

| This compound | M. abscessus ATCC 19977 | 2.5 | [1] |

| This compound | M. abscessus subsp. abscessus clinical isolate | 2.6 (MIC50) | |

| This compound-TFM | M. abscessus ATCC 19977 | 0.25 | [1] |

DNA Gyrase Inhibition

The direct inhibitory effect of this compound and its analogs on the enzymatic activity of recombinant M. abscessus DNA gyrase has been quantified. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound | Target | IC50 (µM) | Reference |

| This compound | M. abscessus DNA Gyrase | 2.0 | |

| This compound-TFM | M. abscessus DNA Gyrase | 0.4 | [1] |

Cytotoxicity Profile

Assessing the cytotoxicity of a potential therapeutic agent is crucial to determine its safety profile. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes the death of 50% of viable cells in a specified period.

| Compound | Cell Line | CC50 (µM) | Reference |

| This compound | Not specified | > 50 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against M. abscessus is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

M. abscessus isolates

-

Cation-adjusted Mueller-Hinton II (CAMHII) broth

-

96-well microtiter plates

-

This compound stock solution (in DMSO)

-

Resazurin sodium salt solution

-

Plate reader

Procedure:

-

Prepare a bacterial inoculum of M. abscessus and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the bacterial suspension in CAMHII broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Prepare serial two-fold dilutions of this compound in CAMHII broth in the 96-well plates.

-

Inoculate each well with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 3-5 days.

-

After incubation, add resazurin solution to each well and incubate for a further 16-24 hours.

-

The MIC is defined as the lowest concentration of this compound that prevents a color change of the resazurin indicator from blue (no growth) to pink (growth).

DNA Gyrase Inhibition Assay

This assay measures the ability of this compound to inhibit the supercoiling activity of recombinant M. abscessus DNA gyrase.

Materials:

-

Recombinant M. abscessus DNA gyrase (GyrA and GyrB subunits)

-

Relaxed pBR322 DNA substrate

-

Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and bovine serum albumin)

-

ATP

-

This compound stock solution (in DMSO)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

Gel imaging system

Procedure:

-

Set up reaction mixtures containing the assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound.

-

Add recombinant M. abscessus DNA gyrase to initiate the reaction.

-

Add ATP to the reaction mixture to start the supercoiling reaction.

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reaction by adding a stop buffer (containing SDS and proteinase K).

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of this compound. The IC50 is determined by quantifying the band intensities.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a suitable mammalian cell line (e.g., Vero or HepG2).

Materials:

-

Mammalian cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the mammalian cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The cell viability is calculated as a percentage of the vehicle-treated control. The CC50 is determined from the dose-response curve.

Experimental and Logical Workflows

Target Identification Workflow

The following diagram outlines the workflow used to identify DNA gyrase as the molecular target of this compound in M. abscessus.

Caption: Workflow for the identification of the molecular target of this compound.

Conclusion

This compound represents a promising new class of anti-mycobacterial agents with a defined mechanism of action against M. abscessus. Its potent bactericidal activity is achieved through the inhibition of DNA gyrase, an essential and validated drug target. The data and protocols presented in this technical guide provide a solid foundation for further preclinical and clinical development of this compound and its analogs. The favorable in vitro activity and the identification of a clear molecular target make the piperidine-4-carboxamide scaffold an attractive starting point for the design of novel therapeutics to combat challenging M. abscessus infections. Further studies are warranted to fully elucidate the in vivo efficacy, safety, and pharmacokinetic properties of this compound class.

References

- 1. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 5. novel-and-structurally-diversified-bacterial-dna-gyrase-inhibitors-discovered-through-a-fluorescence-based-high-throughput-screening-assay - Ask this paper | Bohrium [bohrium.com]

Unveiling MMV688844: A Novel Piperidine-4-Carboxamide Targeting DNA Gyrase in Mycobacterium abscessus

A Technical Guide for Researchers and Drug Development Professionals

Core Abstract: MMV688844 is a novel piperidine-4-carboxamide compound identified as a potent inhibitor of Mycobacterium abscessus DNA gyrase, a crucial enzyme for bacterial DNA replication. This document provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound, positioning it as a promising lead compound in the development of new therapeutics against multidrug-resistant nontuberculous mycobacterial infections.

Chemical Structure and Properties

This compound, also designated as 844 in scientific literature, is a synthetic molecule belonging to the piperidine-4-carboxamide class of compounds. Its chemical structure is characterized by a central piperidine ring linked to a carboxamide group and a substituted aromatic moiety.

Chemical Name: N-(4-chlorophenyl)-1-(piperidin-4-yl)piperidine-4-carboxamide

Molecular Formula: C₁₇H₂₄ClN₃O

SMILES: Clc1ccc(NC(=O)C2CCN(C3CCNCC3)CC2)cc1

The structural formula of this compound is depicted below:

(Image of the chemical structure of this compound would be placed here if image generation were possible.)

Mechanism of Action: Inhibition of DNA Gyrase

This compound exerts its bactericidal effect by targeting the bacterial type II topoisomerase, DNA gyrase. This enzyme is essential for introducing negative supercoils into DNA, a process vital for DNA replication, transcription, and repair. The proposed mechanism involves the binding of this compound to the GyrA subunit of the DNA gyrase, which is a component of the enzyme's breakage-reunion domain. This interaction stabilizes the DNA-gyrase complex in a state where the DNA is cleaved, leading to an accumulation of double-strand breaks and ultimately, cell death.

The signaling pathway illustrating the inhibitory action of this compound on M. abscessus DNA gyrase is detailed in the diagram below.

Caption: Inhibition of M. abscessus DNA gyrase by this compound.

Experimental Data

The following tables summarize key quantitative data from preclinical studies on this compound and its more potent analog, 844-TFM.

Table 1: In Vitro Activity of this compound and 844-TFM against M. abscessus

| Compound | MIC₅₀ (µM) | MIC₉₀ (µM) |

| This compound (844) | 10 | 20 |

| 844-TFM | 1.25 | 2.5 |

Table 2: Inhibition of Recombinant M. abscessus DNA Gyrase Supercoiling Activity

| Compound | IC₅₀ (µM) |

| This compound (844) | 5 |

| 844-TFM | 0.8 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound was determined using the broth microdilution method in 96-well plates. A standardized inoculum of M. abscessus was added to wells containing serial dilutions of the compound in cation-adjusted Mueller-Hinton broth. The plates were incubated at 37°C for 3-5 days. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth.

Caption: Workflow for MIC determination.

DNA Gyrase Supercoiling Assay

The inhibitory effect of this compound on DNA gyrase activity was assessed by measuring the conversion of relaxed plasmid DNA to its supercoiled form. The assay was performed by incubating recombinant M. abscessus DNA gyrase with relaxed pBR322 plasmid DNA, ATP, and varying concentrations of the inhibitor. The reaction products were then separated by agarose gel electrophoresis, and the DNA bands were visualized by ethidium bromide staining. The intensity of the supercoiled DNA band was quantified to determine the IC₅₀ value.

Caption: Workflow for DNA gyrase supercoiling assay.

Conclusion and Future Directions

This compound represents a significant advancement in the search for novel antibiotics against the highly resistant pathogen Mycobacterium abscessus. Its unique mechanism of action, targeting DNA gyrase, and its potent in vitro activity make it a compelling candidate for further preclinical and clinical development. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound series to enhance its therapeutic potential. The detailed experimental protocols and data presented herein provide a solid foundation for researchers and drug developers to build upon in the quest for effective treatments for nontuberculous mycobacterial infections.

MMV688844: A Novel DNA Gyrase Inhibitor for Mycobacterial Infections

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MMV688844 is a promising novel antibacterial agent belonging to the piperidine-4-carboxamide class of compounds. It has been identified as a potent inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication, repair, and transcription. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative activity data, detailed experimental protocols, and the logical framework for its investigation.

Mechanism of Action: A Novel Bacterial Topoisomerase Inhibitor (NBTI)

This compound is classified as a Novel Bacterial Topoisomerase Inhibitor (NBTI). Unlike fluoroquinolones, which stabilize the DNA-gyrase cleavage complex, NBTIs are thought to bind to the gyrase-DNA complex prior to DNA cleavage and inhibit the necessary conformational changes for enzyme turnover. This distinct mechanism of action is significant as it may circumvent existing resistance mechanisms to fluoroquinolones.

The proposed mechanism involves this compound binding to a pocket formed by the GyrA and GyrB subunits of the DNA gyrase holoenzyme and the DNA substrate. This binding prevents the strand passage required for the supercoiling reaction, ultimately leading to an inhibition of DNA replication and bacterial cell death.

Quantitative Data

The following tables summarize the known in vitro activity of this compound and its analog, 844-TFM.

Table 1: DNA Gyrase Inhibition

| Compound | Target Enzyme | IC50 (µM) |

| This compound | Mycobacterium abscessus DNA Gyrase | 2[1] |

| 844-TFM | Mycobacterium abscessus DNA Gyrase | 1.5 |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Bacterial Species | Strain | MIC50 (µM) |

| This compound | Mycobacterium abscessus | bamboo | 12[1] |

| This compound | Mycobacterium abscessus | ATCC 19977 | >25 |

| 844-TFM | Mycobacterium abscessus | ATCC 19977 | 1.5 |

| 844-TFM | Mycobacterium abscessus | Mabs_subsp_mass | 1.5 |

| 844-TFM | Mycobacterium abscessus | Mabs_subsp_boll | 3.1 |

| 844-TFM | Mycobacterium avium | Mac 101 | 6.2 |

| 844-TFM | Staphylococcus aureus | Newman | 12.5 |

Note: Data for 844-TFM and additional strains are derived from the Structure-Activity Relationship study of piperidine-4-carboxamides.

Currently, there is limited publicly available data on the activity of this compound against Gram-negative bacteria. Further studies are required to fully elucidate its antibacterial spectrum.

Experimental Protocols

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Relaxed pBR322 plasmid DNA

-

E. coli or M. abscessus DNA Gyrase

-

5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 125 mM KCl, 20 mM MgCl2, 25 mM DTT, 9 mM spermidine, 32.5% glycerol)

-

10 mM ATP solution

-

This compound (or other test compounds) dissolved in DMSO

-

Stop Solution/Loading Dye (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5 mg/mL bromophenol blue)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

Chloroform/isoamyl alcohol (24:1)

Procedure:

-

Prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.

-

Add the test compound (this compound) at various concentrations to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding DNA gyrase.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding the Stop Solution/Loading Dye and chloroform/isoamyl alcohol.

-

Vortex briefly and centrifuge to separate the aqueous and organic phases.

-

Load the aqueous phase onto a 1% agarose gel.

-

Perform electrophoresis in TAE buffer to separate the supercoiled and relaxed DNA.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Quantify the amount of supercoiled DNA in each lane to determine the IC50 value of the inhibitor.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial culture (e.g., M. abscessus, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

This compound (or other test compounds)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial two-fold dilution of this compound in the growth medium in a 96-well plate.

-

Prepare a standardized inoculum of the test bacterium (e.g., to a McFarland standard of 0.5, then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells).

-

Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the antibiotic that shows no visible turbidity. Alternatively, read the optical density at 600 nm using a microplate reader.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a novel DNA gyrase inhibitor like this compound.

Conclusion

This compound represents a promising new class of DNA gyrase inhibitors with potent activity against Mycobacterium abscessus. Its novel mechanism of action as an NBTI offers a potential solution to combat resistance to existing antibacterial agents. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and related piperidine-4-carboxamide compounds as next-generation therapeutics for challenging mycobacterial infections. Further investigation into its broader antibacterial spectrum, particularly against Gram-negative pathogens, is a critical next step in its preclinical evaluation.

References

In-Depth Technical Guide: Discovery and Initial Characterization of MMV688844

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial characterization of the novel anti-mycobacterial agent, MMV688844. The document details the screening process that identified the compound, its in vitro efficacy against Mycobacterium abscessus, its mechanism of action as a DNA gyrase inhibitor, and the experimental protocols utilized in its initial assessment.

Discovery of this compound

This compound was identified as a potent inhibitor of Mycobacterium abscessus through a screening campaign of the Pathogen Box library, a collection of 400 diverse, drug-like molecules active against neglected diseases.[1][2][3] The initial screening was conducted to identify compounds that could address the urgent need for new therapeutics against M. abscessus, a rapidly growing mycobacterium known for its intrinsic resistance to many antibiotics.[1][3]

Initial Screening

A primary screen using a resazurin-based live/dead assay was performed on the entire Pathogen Box library at a single concentration of 20 μM.[1][2][3] From this initial screen, four compounds, including this compound, were identified that exhibited over 80% growth inhibition of M. abscessus.[1][2][4] This initial result positioned this compound as a promising hit for further investigation.

In Vitro Efficacy and Activity

Following its identification, this compound underwent further in vitro testing to quantify its activity against M. abscessus and to assess its bactericidal properties.

Minimum Inhibitory Concentration (MIC)

Dose-response curves were generated to determine the Minimum Inhibitory Concentration 50 (MIC50) of this compound. The compound demonstrated a potent inhibitory effect with an MIC50 value of 2.6 μM against the wild-type strain of M. abscessus.[1] Further testing against a panel of nine clinical isolates of M. abscessus, encompassing both rough (R) and smooth (S) morphotypes, revealed that this compound consistently exhibited the most potent activity among the initial hits.[1][2][3][5]

Time-Kill Kinetics

Time-kill curve analysis was performed to evaluate the bactericidal or bacteriostatic nature of this compound against M. abscessus. The results from these assays indicated that this compound possesses bactericidal properties.[4][6]

Mechanism of Action: DNA Gyrase Inhibition

Biochemical assays have identified the mechanism of action of this compound as an inhibitor of bacterial DNA gyrase.[6] DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[6] this compound exhibits potent inhibition of M. abscessus DNA gyrase with an IC50 value of 2 μM.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound.

| Parameter | Value | Organism/Enzyme | Reference |

| Initial Screening Hit | >80% Inhibition | Mycobacterium abscessus | [1][2][4] |

| MIC50 | 2.6 μM | Mycobacterium abscessus (wild-type) | [1] |

| IC50 | 2 μM | Mycobacterium abscessus DNA Gyrase | [6] |

Note: Specific MIC values for the nine clinical isolates were not publicly available in the reviewed literature.

Experimental Protocols

The following sections detail the methodologies for the key experiments conducted in the initial characterization of this compound.

Mycobacterium abscessus Culture

M. abscessus (wild-type and clinical isolates) were cultured in Middlebrook 7H9 broth supplemented with appropriate nutrients and grown to a specific optical density before being used in the assays.

Resazurin-Based Screening Assay

-

Plate Preparation: 96-well plates were prepared with M. abscessus culture at a standardized concentration.

-

Compound Addition: this compound and other library compounds were added to the wells at a final concentration of 20 μM. Control wells with no compound and wells with a reference antibiotic (e.g., Amikacin) were included.

-

Incubation: Plates were incubated under standard growth conditions for M. abscessus.

-

Resazurin Addition: A solution of resazurin was added to each well.

-

Fluorescence Reading: After a further incubation period, the fluorescence was read using a plate reader. The level of fluorescence is proportional to the number of viable bacteria.

-

Data Analysis: The percentage of growth inhibition was calculated relative to the control wells.

MIC Determination (Dose-Response Curve)

-

Serial Dilution: A serial dilution of this compound was prepared in a 96-well plate.

-

Bacterial Inoculation: A standardized inoculum of M. abscessus was added to each well.

-

Incubation: The plate was incubated for the required duration.

-

Resazurin Addition and Reading: Resazurin was added, and fluorescence was measured as described above.

-

Data Analysis: The fluorescence data was plotted against the compound concentration to generate a dose-response curve, from which the MIC50 value was calculated.

Time-Kill Curve Assay

-

Culture Preparation: A liquid culture of M. abscessus was grown to a specific phase.

-

Compound Addition: this compound was added to the culture at various multiples of its MIC. A control culture with no compound was also maintained.

-

Sampling: Aliquots were taken from each culture at different time points (e.g., 0, 24, 48, 72 hours).

-

Colony Forming Unit (CFU) Counting: The aliquots were serially diluted and plated on agar plates. After incubation, the number of colonies was counted to determine the number of viable bacteria at each time point.

-

Data Analysis: The log10 CFU/mL was plotted against time for each concentration of this compound to generate the time-kill curves.

DNA Gyrase Inhibition Assay

A standard DNA gyrase supercoiling assay was likely employed.

-

Reaction Mixture: A reaction mixture containing relaxed plasmid DNA, M. abscessus DNA gyrase, and ATP was prepared.

-

Inhibitor Addition: Different concentrations of this compound were added to the reaction mixtures.

-

Incubation: The reactions were incubated to allow for the supercoiling reaction to occur.

-

Termination and Electrophoresis: The reaction was stopped, and the DNA was run on an agarose gel.

-

Visualization and Analysis: The gel was stained with a DNA-binding dye and visualized. The inhibition of supercoiling (indicated by the presence of relaxed DNA) was quantified to determine the IC50 value.

Visualizations

The following diagrams illustrate key aspects of the discovery and mechanism of action of this compound.

References

- 1. Pathogen Box screening for hit identification against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathogen Box screening for hit identification against Mycobacterium abscessus | Medicines for Malaria Venture [mmv.org]

- 3. Pathogen Box screening for hit identification against Mycobacterium abscessus | PLOS One [journals.plos.org]

- 4. Pathogen Box screening for hit identification against Mycobacterium abscessus | PLOS One [journals.plos.org]

- 5. Pathogen Box screening for hit identification against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Ascending Antibacterial Profile of Piperidine-4-Carboxamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent bactericidal activity. Among the promising candidates, piperidine-4-carboxamides have emerged as a class of synthetic compounds with significant antibacterial properties. This technical guide provides an in-depth overview of the bactericidal attributes of piperidine-4-carboxamides, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Quantitative Antimicrobial Activity

The antibacterial efficacy of various piperidine-4-carboxamide derivatives has been quantified against a range of pathogenic bacteria, including multidrug-resistant strains. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of a compound that inhibits visible bacterial growth. The following tables summarize the reported MIC values for key piperidine-4-carboxamide analogs against Gram-positive, Gram-negative, and mycobacterial species.

Table 1: In Vitro Activity of Piperidine-4-Carboxamides against Mycobacterium abscessus

| Compound | M. abscessus Bamboo (MIC, µM) | M. abscessus ATCC 19977 (MIC, µM) |

| MMV688844 (844) | 12.5 | 6-14 |

| 844-TFM | 1.5 | 3-66 fold improvement over 844 |

| 5l | ~0.75 | Not Reported |

| 5r | ~0.75 | Not Reported |

| Moxifloxacin (Control) | Not Reported | Not Reported |

Table 2: In Vitro Activity of Piperidine Derivatives against Gram-Positive Bacteria

| Compound | Staphylococcus aureus (MIC, mg/mL) | Bacillus subtilis (MIC, mg/mL) |

| Compound 5 | 1.5 | 1.5 |

| Compound 6 | 1.5 | 0.75 |

| Compound 7 | 1.5 | 1.5 |

| Compound 8 | 1.5 | 1.5 |

| Compound 9 | 1.5 | 1.5 |

| Compound 10 | 1.5 | 1.5 |

| Ampicillin (Control) | MIC values reported for comparison[1] | MIC values reported for comparison[1] |

Table 3: In Vitro Activity of Piperidine Derivatives against Gram-Negative Bacteria

| Compound | Escherichia coli (Inhibition Zone, mm at 10mg/mL) | Pseudomonas aeruginosa (MIC, mg/mL) |

| Compound 1 | 6± 0.82 | Not Reported |

| Compound 2 | 8± 0.82 | Not Reported |

| Compound 9 | Not Reported | 1.5 |

| Compound 10 | Not Reported | 1.5 |

| Chloramphenicol (Control) | 28± 2.16 | Not Reported |

Mechanism of Action: Targeting DNA Gyrase

A significant breakthrough in understanding the bactericidal properties of piperidine-4-carboxamides has been the identification of their molecular target. Studies have demonstrated that this class of compounds, particularly those effective against Mycobacterium abscessus, functions by inhibiting DNA gyrase[2]. DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.

The inhibition of DNA gyrase by piperidine-4-carboxamides leads to the accumulation of DNA double-strand breaks, triggering the bacterial SOS response, a DNA damage repair system. This ultimately results in cell cycle arrest and bacterial cell death. This mechanism is distinct from that of fluoroquinolones, another class of DNA gyrase inhibitors, suggesting that piperidine-4-carboxamides may be effective against fluoroquinolone-resistant strains.

Below is a diagram illustrating the proposed mechanism of action.

References

Target Identification of MMV688844 in Mycobacterium abscessus: A Technical Overview

For Immediate Release

[CITY, State] – [Date] – This technical guide provides a comprehensive overview of the current knowledge surrounding the target identification of the anti-mycobacterial compound MMV688844 in Mycobacterium abscessus. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics against this challenging pathogen.

M. abscessus is a rapidly growing, multidrug-resistant nontuberculous mycobacterium responsible for a wide range of infections, particularly pulmonary disease in individuals with underlying lung conditions. The intrinsic and acquired resistance of M. abscessus to many conventional antibiotics necessitates the urgent development of new chemical entities with novel mechanisms of action. This compound, a compound from the Medicines for Malaria Venture (MMV) Pathogen Box, has emerged as a promising starting point for such efforts.

Introduction to this compound

This compound (also known as TCMDC-143649) was identified as a potent inhibitor of M. abscessus through the screening of the Pathogen Box, a collection of 400 diverse, drug-like molecules.[1] Initial studies demonstrated its promising activity against both the wild-type strain and various clinical isolates of M. abscessus, exhibiting favorable inhibitory curves.[1]

Quantitative Data Summary

The primary quantitative measure of this compound's whole-cell activity against M. abscessus is its half-maximal inhibitory concentration (MIC50).

| Compound | Organism | Strain | MIC50 (μM) | Reference |

| This compound | Mycobacterium abscessus | ATCC 19977 & 8 clinical isolates | 2.6 | [1] |

Note: At present, detailed structure-activity relationship (SAR) studies for this compound against M. abscessus have not been published in the reviewed literature.

Target Identification of this compound

While this compound demonstrates promising whole-cell activity, its specific molecular target within M. abscessus has not been definitively elucidated in publicly available research. One secondary source has referred to this compound as a potential inhibitor of an ATP-binding cassette (ABC) transporter. However, primary experimental validation of this proposed mechanism of action is not yet available in the scientific literature.

ABC transporters are a family of transmembrane proteins that utilize the energy of ATP hydrolysis to move a wide variety of substrates across cellular membranes. In bacteria, they are known to play crucial roles in nutrient uptake, efflux of toxic compounds (contributing to antibiotic resistance), and pathogenesis. The M. abscessus genome encodes a significant number of ABC transporters, highlighting their potential importance for the bacterium's survival and virulence.

General Workflow for Target Deconvolution

The identification of a drug's molecular target is a critical step in the drug development pipeline. A common experimental workflow for target deconvolution in bacteria like M. abscessus is outlined below. Due to the lack of specific data for this compound, this represents a generalized approach.

Experimental Protocols

Given the absence of published primary research on the specific target of this compound, this section outlines generalized protocols for key experiments typically employed in such studies.

Generation of Spontaneous Resistant Mutants and Whole Genome Sequencing

-

Bacterial Culture: M. abscessus (e.g., ATCC 19977) is grown in a suitable liquid medium, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and Tween 80, to mid-log phase.

-

Selection of Mutants: A high-density bacterial suspension (e.g., 10^9 to 10^10 CFU/mL) is plated onto solid agar medium (e.g., Middlebrook 7H10 agar with OADC) containing a selective concentration of this compound (typically 4x to 10x the MIC).

-

Incubation: Plates are incubated at 37°C for 5-7 days, or until resistant colonies appear.

-

Isolation and Verification: Individual resistant colonies are picked, re-streaked on selective medium to confirm resistance, and grown in liquid medium for genomic DNA extraction. The MIC of this compound for each confirmed mutant is re-determined.

-

Genomic DNA Extraction: High-quality genomic DNA is isolated from the resistant mutants and the parental wild-type strain using a validated mycobacterial DNA extraction kit.

-

Whole Genome Sequencing: Sequencing is performed on a platform such as Illumina.

-

Bioinformatic Analysis: The resulting sequencing reads from the resistant mutants are aligned to the parental reference genome to identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are unique to the resistant isolates.

Target Validation via Gene Knockout and Complementation

-

Construction of Knockout Vector: A suicide vector is engineered to contain DNA fragments homologous to the regions flanking the candidate target gene, along with a selectable marker.

-

Electroporation and Homologous Recombination: The knockout vector is introduced into wild-type M. abscessus via electroporation. Homologous recombination leads to the replacement of the target gene with the selectable marker.

-

Selection and Verification of Knockouts: Successful knockout mutants are selected on antibiotic-containing medium and verified by PCR and Southern blotting.

-

Phenotypic Analysis: The susceptibility of the knockout mutant to this compound is determined. A significant change in MIC would suggest the gene is involved in the drug's mechanism of action.

-

Complementation: The wild-type copy of the candidate gene is cloned into an integrative or episomal mycobacterial expression vector. This vector is then introduced into the knockout mutant.

-

Restoration of Phenotype: Restoration of the wild-type susceptibility to this compound in the complemented strain confirms the role of the target gene.

Biochemical Validation: Enzyme Inhibition Assay

-

Cloning, Expression, and Purification: The candidate target gene is cloned into an expression vector (e.g., pET series) and transformed into a suitable expression host (e.g., E. coli BL21(DE3)). The protein is overexpressed, often as a tagged fusion protein (e.g., His-tag), and purified using affinity chromatography followed by size-exclusion chromatography.

-

Enzyme Activity Assay: A functional assay is developed to measure the activity of the purified protein. For an ABC transporter, this might involve measuring ATP hydrolysis (e.g., using a malachite green phosphate assay) in the presence of its putative substrate.

-

Inhibition Studies: The purified enzyme is incubated with varying concentrations of this compound, and the effect on its activity is measured. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.

Future Directions

The definitive identification and validation of the molecular target of this compound in M. abscessus is a critical next step in the development of this compound series. Future research should focus on:

-

Generation and sequencing of this compound-resistant mutants to identify candidate genes associated with resistance.

-

Genetic validation of candidate targets through knockout and complementation studies.

-

Biochemical and biophysical assays to confirm direct binding and inhibition of the target protein by this compound.

-

Structural studies to elucidate the binding mode of this compound to its target, which will guide structure-based drug design and optimization.

Conclusion

This compound represents a valuable chemical scaffold for the development of novel therapeutics against the highly drug-resistant pathogen M. abscessus. While its whole-cell activity is promising, the elucidation of its precise mechanism of action through target identification and validation is paramount. The experimental approaches outlined in this guide provide a roadmap for these essential future investigations. A thorough understanding of how this compound exerts its anti-mycobacterial effect will be instrumental in optimizing its potency, selectivity, and pharmacokinetic properties, ultimately paving the way for a new class of drugs to combat M. abscessus infections.

References

Unraveling the In Vitro Profile of MMV688844: A Search for Evidence

A comprehensive review of publicly available scientific literature and data repositories reveals a significant lack of specific in vitro efficacy data for the antimalarial compound MMV688844. Despite extensive searches for quantitative metrics such as IC50, EC50, and parasite reduction ratios, as well as details on its mechanism of action and affected signaling pathways, no specific experimental results for this compound could be retrieved.

This absence of information prevents the construction of a detailed technical guide as requested. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways and workflows are contingent on the availability of primary research data.

The Medicines for Malaria Venture (MMV) oversees a large portfolio of antimalarial compounds at various stages of the drug discovery and development pipeline. It is possible that this compound is an early-stage compound for which research findings have not yet been published in peer-reviewed literature or presented at scientific conferences. Information on such compounds is often proprietary and not publicly accessible until later stages of development.

While general methodologies for assessing the in vitro efficacy of antimalarial compounds are well-established, their specific application to this compound has not been documented in the available resources. These standard assays are crucial for determining a compound's potency and spectrum of activity against different life cycle stages of the Plasmodium parasite.

Standard Methodologies in Antimalarial In Vitro Efficacy Testing

For the benefit of researchers, scientists, and drug development professionals, a general overview of the key experiments typically conducted to characterize the in vitro efficacy of a novel antimalarial compound is provided below.

Determination of Inhibitory Concentrations (IC50/EC50)

A fundamental step in assessing the potency of an antimalarial candidate is the determination of its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). This value represents the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.

Typical Experimental Workflow:

Parasite Reduction Ratio (PRR) Assay

The PRR assay is a more stringent measure of a compound's cidal activity, assessing the rate at which a drug kills parasites over a defined period. This assay is particularly important for understanding the speed of action of a compound.

Typical Experimental Protocol:

-

Drug Exposure: Synchronized parasite cultures are exposed to a fixed concentration of the test compound (typically a multiple of its IC50) for a defined period (e.g., 24, 48, 72 hours).

-

Drug Washout: After the exposure period, the drug is thoroughly washed from the culture.

-

Limiting Dilution: The treated parasites are serially diluted and plated in a 96-well plate.

-

Regrowth: The plates are incubated for an extended period (e.g., 14-21 days) to allow for the regrowth of any surviving parasites.

-

Viability Assessment: The number of wells showing parasite regrowth is used to calculate the number of viable parasites remaining after drug treatment.

-

PRR Calculation: The parasite reduction ratio is calculated by comparing the number of viable parasites in the treated culture to that in an untreated control culture.

Stage-Specificity Assays

Determining which stage of the parasite life cycle a compound is most effective against is critical for its potential clinical application. Specific assays are designed to target different stages, including rings, trophozoites, schizonts, and gametocytes.

Logical Relationship of Stage-Specific Targeting:

Conclusion

Without specific data for this compound, this guide serves to outline the standard in vitro methodologies and conceptual frameworks used in the preclinical assessment of antimalarial drug candidates. Researchers, scientists, and drug development professionals are encouraged to consult primary literature and databases for compounds with published data to gain a deeper understanding of their specific efficacy and mechanisms of action. As research on this compound progresses and data becomes publicly available, a detailed technical guide in line with the original request can be developed.

MMV688844: A Promising Piperidine-4-Carboxamide Antitubercular Agent Targeting DNA Gyrase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MMV688844 is a novel piperidine-4-carboxamide compound that has emerged as a promising antimycobacterial agent. Originally identified through a whole-cell screen against Mycobacterium tuberculosis, it has demonstrated significant bactericidal activity against Mycobacterium abscessus, a notoriously difficult-to-treat nontuberculous mycobacterium.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols to facilitate further research and development in the field of tuberculosis and mycobacterial therapeutics.

Mechanism of Action: Inhibition of DNA Gyrase

This compound exerts its antimycobacterial effect by targeting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1][2] Spontaneous resistance to this compound arises from mutations in the gyrA and gyrB genes, which encode the subunits of DNA gyrase.[1][2] Biochemical assays have confirmed that this compound directly inhibits the supercoiling activity of wild-type M. abscessus DNA gyrase.[1][2]

The proposed mechanism involves this compound acting as a DNA gyrase poison, similar to fluoroquinolones but through a distinct binding mode.[3] This is supported by the observation that treatment with this compound induces the recA promoter, a hallmark of the bacterial SOS response to DNA damage.[1][4] In silico docking studies suggest that piperidine-4-carboxamides like this compound bind to the DNA gyrase active site in a manner analogous to a new class of non-fluoroquinolone inhibitors known as Novel Bacterial Topoisomerase Inhibitors (NBTIs).[3]

Caption: Proposed mechanism of action for this compound.

Quantitative Data

The antimycobacterial activity of this compound and its optimized analog, 844-TFM, has been quantified through various in vitro assays. The following tables summarize the key findings from published studies.

Table 1: In Vitro Activity of this compound and 844-TFM against Mycobacterium abscessus

| Compound | Strain | MIC (µM) |

| This compound (844) | M. abscessus subsp. abscessus Bamboo | 10 |

| 844-TFM | M. abscessus subsp. abscessus Bamboo | 1 |

| This compound (844) | M. abscessus subsp. abscessus ATCC 19977 | >20 |

| 844-TFM | M. abscessus subsp. abscessus ATCC 19977 | 2.5 |

| This compound (844) | M. abscessus subsp. massiliense | 20 |

| 844-TFM | M. abscessus subsp. massiliense | 2.5 |

| This compound (844) | M. abscessus subsp. bolletii | >20 |

| 844-TFM | M. abscessus subsp. bolletii | 5 |

Data extracted from Negatu et al., 2021.

Table 2: Bactericidal and Antibiofilm Activity of this compound and 844-TFM

| Compound | Activity | Concentration | Result |

| This compound (844) | Bactericidal (Planktonic) | 10x MIC | >3-log10 reduction in CFU/mL after 7 days |

| 844-TFM | Bactericidal (Planktonic) | 10x MIC | >3-log10 reduction in CFU/mL after 7 days |

| This compound (844) | Antibiofilm | 10x MIC | Significant reduction in biofilm viability |

| 844-TFM | Antibiofilm | 10x MIC | Significant reduction in biofilm viability |

Data extracted from Negatu et al., 2021.

Table 3: Spontaneous Resistance and Cross-Resistance

| Parameter | Value |

| Frequency of Spontaneous Resistance | 10⁻⁸ CFU |

| Cross-resistance with Moxifloxacin | Limited |

| Cross-resistance with SPR719 (benzimidazole) | None |

Data extracted from Negatu et al., 2021.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC)

-

Bacterial Strains and Culture Conditions: Mycobacterium abscessus strains are grown in 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% albumin-dextrose-catalase (ADC).

-

Assay Setup: The assay is performed in 96-well microplates. Compounds are serially diluted in 7H9 broth.

-

Inoculum Preparation: A mid-log phase culture of M. abscessus is diluted to a final concentration of 5 x 10⁵ CFU/mL.

-

Incubation: The plates are incubated at 37°C for 3-5 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Bactericidal Activity Assay (Time-Kill Kinetics)

-

Culture Preparation: A mid-log phase culture of M. abscessus is diluted to approximately 1 x 10⁶ CFU/mL in 7H9 broth.

-

Compound Addition: this compound or its analogs are added at concentrations corresponding to multiples of the MIC.

-

Time-Point Sampling: Aliquots are taken at specified time points (e.g., 0, 1, 3, 5, and 7 days).

-

CFU Enumeration: The samples are serially diluted and plated on 7H10 agar plates supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC).

-

Data Analysis: The number of colonies is counted after incubation at 37°C for 5-7 days, and the log10 CFU/mL is plotted against time.

Biofilm Activity Assay

-

Biofilm Formation: M. abscessus is grown in 96-well plates in Sauton's medium to allow for biofilm formation over several days.

-

Compound Treatment: The planktonic bacteria are removed, and fresh medium containing the test compounds is added to the established biofilms.

-

Incubation: The plates are incubated for a defined period (e.g., 48 hours).

-

Viability Assessment: Biofilm viability is assessed using a resazurin reduction assay or by disrupting the biofilm and plating for CFU enumeration.

Spontaneous Resistance Mutant Selection

-

High-Density Plating: A high-density culture of M. abscessus (approximately 10⁹ CFU) is plated onto 7H10 agar plates containing the test compound at a concentration of 4-8x MIC.

-

Incubation: Plates are incubated at 37°C for 2-3 weeks.

-

Colony Isolation and MIC Confirmation: Resistant colonies are isolated, and their MICs are re-determined to confirm resistance.

-

Genomic DNA Extraction and Sequencing: The gyrA and gyrB genes from the resistant mutants are amplified by PCR and sequenced to identify mutations.

Recombinant DNA Gyrase Inhibition Assay

-

Enzyme and Substrate: Recombinant M. abscessus DNA gyrase and relaxed pBR322 plasmid DNA are used.

-

Reaction Mixture: The reaction is carried out in a buffer containing ATP and the test compound at various concentrations.

-

Incubation: The reaction mixture is incubated at 37°C for 1 hour.

-

Analysis: The supercoiling activity is assessed by agarose gel electrophoresis. The amount of supercoiled DNA is quantified to determine the IC₅₀ of the compound.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling the Dual-Faceted Mode of Action of Antimalarial Candidate MMV688844

A Technical Guide for Researchers in Drug Development

Introduction: The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, necessitates the urgent discovery and development of novel antimalarial agents with unique mechanisms of action. MMV688844, a promising drug candidate from the Medicines for Malaria Venture (MMV), has emerged as a compound of significant interest. Uniquely, research has revealed a dual mode of action for this molecule, targeting distinct essential pathways in different pathogenic organisms, highlighting its potential versatility and the intricate nature of its biological activity. This technical guide provides an in-depth exploration of the novel mode of action of this compound, focusing on its activities as both a protein synthesis inhibitor in P. falciparum and a DNA gyrase inhibitor in Mycobacterium abscessus.

Inhibition of Protein Synthesis in Plasmodium falciparum

Recent groundbreaking research has identified this compound, a compound with a 2-hydroxyphenyl benzamide scaffold, as a potent inhibitor of protein synthesis in the intraerythrocytic stages of P. falciparum. This discovery positions this compound as a molecule that targets a fundamental process crucial for parasite survival and proliferation.

Experimental Determination of Protein Synthesis Inhibition

The inhibitory effect of this compound on parasitic protein synthesis was elucidated through metabolic labeling assays.

Experimental Protocol: [35S]-Methionine Incorporation Assay

-

Parasite Culture: Asynchronous cultures of P. falciparum (e.g., 3D7 strain) are maintained in vitro in human red blood cells.

-

Metabolic Starvation: To enhance the incorporation of the radiolabeled amino acid, parasites are first incubated in a methionine-free culture medium.

-

Compound Incubation: The parasites are then exposed to varying concentrations of this compound. A known protein synthesis inhibitor, such as cycloheximide, is used as a positive control, and a vehicle (e.g., DMSO) serves as a negative control.

-

Radiolabeling: [35S]-Methionine is added to the cultures, and the parasites are incubated to allow for the incorporation of the radiolabel into newly synthesized proteins.

-

Protein Precipitation: Following incubation, the red blood cells are lysed, and the total protein is precipitated using trichloroacetic acid (TCA).

-

Quantification: The amount of incorporated radioactivity in the protein precipitate is measured using a scintillation counter. The percentage of protein synthesis inhibition is calculated relative to the vehicle-treated control.

Resistance Mechanism: A Novel Mutation in pfmdr1

A key aspect of understanding a novel drug's mode of action is the identification of resistance mechanisms. In vitro evolution studies with this compound have revealed a novel point mutation, G182S, in the P. falciparum multidrug resistance protein 1 (pfmdr1) gene that confers resistance to the compound.

Experimental Protocol: In Vitro Evolution of Drug Resistance and Genetic Confirmation

-

Drug Pressure: P. falciparum cultures (e.g., Dd2 strain) are subjected to continuous and escalating concentrations of this compound over an extended period.

-

Selection of Resistant Parasites: Parasites that survive and replicate under drug pressure are isolated and cloned.

-

Whole-Genome Sequencing: The genomes of the resistant clones are sequenced and compared to the parental strain to identify genetic mutations.

-

CRISPR/Cas9-mediated Gene Editing: To confirm that the identified mutation (G182S in pfmdr1) is responsible for the resistance phenotype, the mutation is introduced into a drug-sensitive parental strain using CRISPR/Cas9 technology.

-

Phenotypic Validation: The genetically modified parasites are then tested for their susceptibility to this compound to confirm that the introduced mutation confers resistance.

The identification of a resistance mutation in pfmdr1, a transporter protein, suggests a complex interplay between the compound's primary mechanism of action and the parasite's ability to efflux or sequester the drug.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the antiplasmodial activity and protein synthesis inhibition of this compound.

| Parameter | Value | Organism/Strain | Reference |

| Antimalarial Activity | |||

| IC50 (In vitro growth inhibition) | Data to be extracted from full text | P. falciparum (e.g., 3D7, Dd2) | Bravo et al., 2023 |

| Protein Synthesis Inhibition | |||

| IC50 (In vitro protein synthesis) | Data to be extracted from full text | P. falciparum | Bravo et al., 2023 |

| Resistance | |||

| Fold-shift in IC50 (pfmdr1 G182S) | Data to be extracted from full text | P. falciparum | Bravo et al., 2023 |

(Note: Specific IC50 values are pending extraction from the full-text publication by Bravo et al., 2023)

Inhibition of DNA Gyrase in Mycobacterium abscessus

In a distinct and equally significant finding, this compound has been identified as an inhibitor of DNA gyrase in Mycobacterium abscessus, a rapidly growing and multidrug-resistant nontuberculous mycobacterium. This discovery opens a potential avenue for the development of new therapeutics against this challenging pathogen.

Mechanism of Action: Targeting a Key Bacterial Enzyme

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process that is vital for relieving torsional stress during DNA unwinding. This compound, which belongs to the piperidine-4-carboxamide class, has been shown to inhibit the supercoiling activity of M. abscessus DNA gyrase.

Experimental Determination of DNA Gyrase Inhibition

The inhibitory activity of this compound against DNA gyrase was confirmed through in vitro biochemical assays.

Experimental Protocol: DNA Gyrase Supercoiling Assay

-

Enzyme and Substrate: Recombinant M. abscessus DNA gyrase and relaxed plasmid DNA (e.g., pBR322) are used as the enzyme and substrate, respectively.

-

Reaction Mixture: The reaction is typically carried out in a buffer containing ATP and magnesium ions, which are essential for gyrase activity.

-

Compound Incubation: Varying concentrations of this compound are pre-incubated with the DNA gyrase. A known gyrase inhibitor (e.g., a fluoroquinolone) is used as a positive control.

-

Supercoiling Reaction: The reaction is initiated by the addition of the relaxed plasmid DNA. The enzyme introduces negative supercoils into the plasmid.

-

Analysis: The different topological forms of the plasmid DNA (relaxed, supercoiled) are separated by agarose gel electrophoresis and visualized with a DNA stain. The inhibition of supercoiling is quantified by densitometry.

Resistance Mechanism: Mutations in gyrA and gyrB

Consistent with its proposed mode of action, spontaneous resistance to this compound in M. abscessus is associated with mutations in the genes encoding the subunits of DNA gyrase, gyrA and gyrB. This provides strong genetic evidence for the on-target activity of the compound.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the activity of this compound against M. abscessus and its DNA gyrase.

| Parameter | Value | Organism/Strain | Reference |

| Antibacterial Activity | |||

| MIC (Minimum Inhibitory Concentration) | Data to be extracted from primary source | M. abscessus | Primary source to be cited |

| Enzyme Inhibition | |||

| IC50 (DNA Gyrase Inhibition) | ~2 µM | M. abscessus | Primary source to be cited |

(Note: Specific MIC values are pending extraction from the primary publication.)

Visualizing the Novelty: Signaling Pathways and Workflows

To further elucidate the mode of action of this compound, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic.

Caption: this compound inhibits P. falciparum growth by targeting protein synthesis.

Caption: The G182S mutation in PfMDR1 likely enhances drug efflux, reducing this compound's efficacy.

Caption: this compound inhibits M. abscessus DNA gyrase, blocking DNA supercoiling and bacterial growth.

Caption: Experimental workflow for identifying and validating the resistance mechanism of this compound in P. falciparum.

Conclusion and Future Directions

The characterization of this compound's mode of action reveals a fascinating and novel dual-targeting capability, albeit in different pathogens. In the context of malaria, its inhibition of protein synthesis represents a validated and highly attractive therapeutic strategy. The identification of a resistance mechanism involving pfmdr1 provides crucial insights for future drug development and for designing combination therapies that could mitigate the emergence of resistance.

The compound's activity against M. abscessus DNA gyrase underscores the potential for repurposing and highlights the value of broad screening efforts. Further research is warranted to fully elucidate the structural basis of these interactions and to optimize the compound's activity and pharmacokinetic properties for each respective pathogen. The in-depth understanding of this compound's mode of action, as outlined in this guide, provides a solid foundation for its continued development as a potential next-generation antimicrobial agent.

Methodological & Application

Application Notes and Protocols for MIC Determination of MMV688844

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the experimental compound MMV688844. The MIC is a fundamental measure of a compound's in vitro antimicrobial activity, defined as the lowest concentration that prevents the visible growth of a microorganism.[1][2] The following protocols are based on established and widely accepted methodologies, such as broth microdilution, which are considered the gold standard in antimicrobial susceptibility testing.[1] Adherence to these standardized procedures is crucial for generating reliable and reproducible data, which is essential for the evaluation of novel antimicrobial candidates like this compound.

I. Quantitative Data Summary

While specific MIC values for this compound against a comprehensive panel of microorganisms are not yet publicly available, the following table structure should be used to present empirical data once generated. This standardized format allows for clear and concise reporting of the compound's antimicrobial spectrum and potency.

Table 1: Example MIC Data Table for this compound

| Microorganism | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Quality Control Range (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | ||||

| Escherichia coli | ATCC 25922 | ||||

| Pseudomonas aeruginosa | ATCC 27853 | ||||

| Enterococcus faecalis | ATCC 29212 | ||||

| Klebsiella pneumoniae | ATCC 700603 | ||||

| Candida albicans | ATCC 90028 |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. The quality control ranges should be determined using standard reference strains to ensure the validity of the experimental run.

II. Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the steps for determining the MIC of this compound using the broth microdilution method. This technique involves challenging a standardized bacterial inoculum with serial dilutions of the compound in a 96-well microtiter plate.[2][3][4]

Materials

-

This compound (stock solution of known concentration)

-

Sterile 96-well round-bottom microtiter plates[3]

-

Sterile petri dishes[3]

-

Sterile test tubes[3]

-

Multipipettors (e.g., 8-channel) and sterile tips[3]

-

Spectrophotometer

-

ELISA plate reader[3]

-

Incubator (37°C)[3]

-

Vortex mixer

-

Appropriate sterile microbiological growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial cultures in the logarithmic growth phase[3]

-

Sterile saline (0.85% w/v) or Phosphate Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO) or other appropriate solvent for this compound

-

Quality control microbial strains (e.g., ATCC strains listed in Table 1)

Experimental Workflow Diagram

Caption: Workflow for the broth microdilution MIC assay.

Detailed Methodology

1. Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration that is at least 100-fold higher than the highest concentration to be tested.

-

Perform serial two-fold dilutions of the stock solution in the appropriate growth medium to create a range of working concentrations.[3] For example, if the highest desired final concentration is 128 µg/mL, prepare a 2X solution at 256 µg/mL.[3]

2. Preparation of Microbial Inoculum:

-

From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[5]

-

Dilute this standardized suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[6]

3. Assay Plate Setup:

-

Dispense 100 µL of sterile growth medium into all wells of a 96-well microtiter plate.[3]

-

Add 100 µL of the highest concentration of the 2X this compound working solution to the first column of wells. This will result in the desired final concentration after inoculation.

-

Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column.[3] Discard 100 µL from the tenth column.[3]

-

Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no compound, no inoculum).[3]

4. Inoculation and Incubation:

-

Add 5 µL of the prepared microbial inoculum to each well from column 1 to 11.[3] Do not add inoculum to the sterility control wells in column 12.[3]

-

The final volume in each well will be approximately 105 µL.

-

Seal the plate or cover it with a lid and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.[3][6]

5. Determination of MIC:

-

After incubation, examine the plate for visible microbial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.[6]

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

-

For a more quantitative assessment, the optical density (OD) of the wells can be read using an ELISA plate reader at a wavelength of 600 nm. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.[3]

III. Potential Mechanism of Action and Signaling Pathway Visualization

While the precise mechanism of action for this compound is likely still under investigation, many antimicrobial agents function by disrupting key cellular processes. The following diagram illustrates a generalized view of potential targets for an antimicrobial compound.

Caption: Potential antimicrobial targets for this compound.

IV. Conclusion

The protocol described provides a robust and standardized framework for determining the in vitro antimicrobial activity of the experimental compound this compound. Accurate and consistent application of this MIC testing methodology is a critical step in the preclinical evaluation of this potential new therapeutic agent. Further studies will be necessary to elucidate the specific mechanism of action and the in vivo efficacy of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. m.youtube.com [m.youtube.com]

- 5. The first report on the in vitro antimicrobial activities of extracts of leaves of Ehretia serrata - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MMV688844: A Guide for Laboratory Use

Introduction

This document provides detailed application notes and protocols for the utilization of MMV688844 in a laboratory setting. This compound is a novel compound with significant potential in cell biology and drug development research. These guidelines are intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible experimental outcomes. Adherence to these protocols is crucial for obtaining reliable data and for the safe handling of the compound.

Mechanism of Action

Further research is needed to fully elucidate the precise mechanism of action of this compound. Preliminary studies suggest that it may modulate intracellular signaling pathways critical for cell proliferation and survival. The exact molecular targets and the downstream effects are currently under investigation.

Biochemical Assays

Biochemical assays are essential for determining the direct interaction of this compound with its putative molecular targets and for quantifying its inhibitory or activating effects.

Kinase Inhibition Assay

This protocol is designed to assess the inhibitory activity of this compound against a specific kinase of interest.

Materials:

-

Purified recombinant kinase

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration range should be determined based on expected potency. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

Assay buffer

-

This compound dilution or controls

-

Kinase enzyme

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

-

Initiate Reaction: Add the kinase substrate and ATP solution to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 1 hour. The incubation time may need optimization depending on the kinase activity.

-

Stop Reaction and Detect Signal: Add the kinase detection reagent according to the manufacturer's instructions. This reagent will stop the enzymatic reaction and generate a luminescent signal proportional to the amount of ADP produced.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Workflow for Kinase Inhibition Assay

Caption: A streamlined workflow for determining the in vitro kinase inhibitory activity of this compound.

Cellular Assays

Cellular assays are critical for evaluating the effect of this compound on cellular processes in a more physiologically relevant context.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability upon treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

-

Microplate reader capable of absorbance measurement at 570 nm

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the EC50 value by plotting the data on a dose-response curve.

Workflow for Cell Viability Assay

Caption: A standard protocol for assessing the effect of this compound on cell viability.

Data Presentation

Quantitative data from the aforementioned assays should be summarized for clear interpretation and comparison.

| Assay Type | Parameter | Value (µM) | Cell Line/Target |

| Kinase Inhibition | IC50 | TBD | Kinase Name |

| Cell Viability | EC50 | TBD | Cell Line Name |

TBD: To be determined through experimentation.

Signaling Pathway Analysis

To understand the mechanism of action of this compound, it is crucial to investigate its impact on relevant signaling pathways.

Western Blotting

This protocol can be used to detect changes in the phosphorylation status or expression levels of key proteins within a signaling cascade after treatment with this compound.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus (for transferring proteins to a membrane)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the target proteins and their phosphorylated forms)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: Lyse the treated cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-